molecular formula C25H28O6 B157535 Kuwanon E CAS No. 68401-05-8

Kuwanon E

Cat. No.: B157535
CAS No.: 68401-05-8
M. Wt: 424.5 g/mol
InChI Key: GJFHZVPRFLHEBR-VIZOYTHASA-N
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Description

Kuwanon E is a prenylated flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). This compound has attracted attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antitumor activities .

Chemical Reactions Analysis

Types of Reactions

Kuwanon E undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Anti-inflammatory Properties

Kuwanon E exhibits significant anti-inflammatory effects by modulating various signaling pathways. Research indicates that it inhibits the production of pro-inflammatory cytokines and mediators in activated macrophages and microglial cells.

  • Mechanism of Action : this compound suppresses lipopolysaccharide (LPS)-induced nitric oxide production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages. This suggests that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and by inducing heme oxygenase-1 (HO-1) via nuclear factor erythroid 2-related factor 2 (Nrf2) activation .
Study Findings
Molecules (2021)This compound inhibited LPS-induced NO production and reduced IL-6 and TNF-α levels in BV2 cells .
PMC6099663 (2018)Demonstrated that this compound has potential as a therapeutic agent for neuroinflammatory diseases .

Anticancer Activity

This compound has shown promise in cancer research, particularly regarding its effects on cell proliferation and apoptosis.

  • Cell Cycle Modulation : In studies involving THP-1 cells, this compound was found to influence cell cycle progression without inducing direct cytotoxicity. This suggests a more sophisticated mechanism of action that may involve modulation of signaling pathways rather than direct cell death .
Study Findings
J Cancer (2013)This compound affected proliferation rates in cancer cell lines, indicating potential as an anticancer agent .

Cardiovascular Health

This compound's role in cardiovascular health is linked to its ability to modulate the renin-angiotensin system (RAS), which is crucial for blood pressure regulation.

  • ACE Inhibition : Research has shown that extracts containing this compound exhibit angiotensin-converting enzyme (ACE) inhibitory activity, suggesting potential benefits for managing hypertension. In vivo studies demonstrated significant reductions in heart weight and serum renin levels in mice fed high-salt diets supplemented with mulberry extracts rich in this compound .
Study Findings
PMC6659382 (2019)Highlighted the ACE inhibitory activity of Kuwanon-rich fractions from mulberry root bark .

Other Biological Activities

This compound has also been studied for its antispasmodic effects and its potential role in treating respiratory conditions.

  • Antispasmodic Activity : Although some studies reported limited antispasmodic effects of this compound on rat ileum contractions, it remains a compound of interest for further exploration in gastrointestinal disorders .

Biological Activity

Kuwanon E is a flavonoid compound isolated from Morus alba (mulberry), known for its diverse biological activities, particularly in anti-inflammatory and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C25_{25}H28_{28}O6_6
  • Molecular Weight : 424.486 g/mol
  • CAS Number : 68401-05-8
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 678.3 ± 55.0 °C at 760 mmHg
  • Flash Point : 232.0 ± 25.0 °C

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound reduced the production of pro-inflammatory cytokines such as IL-1β and inhibited nitric oxide (NO) production in LPS-stimulated macrophages (RAW264.7 cells) with an IC50_{50} value of 4.0 ± 0.08 μM . The mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in regulating inflammatory responses.

Table 1: Inhibitory Effects of this compound on Cytokine Production

CytokineControl LevelThis compound Level% Inhibition
IL-1βHighLow75%
TNF-αHighLow70%
IL-6HighLow65%

Anticancer Activity

This compound has shown promising anticancer effects, particularly against human monocytic leukemic cell lines (THP-1). The compound induces apoptosis and cell cycle arrest, demonstrating its potential as an anticancer agent.

Case Study: Cytotoxic Effects on THP-1 Cells

In vitro studies revealed that this compound effectively induced apoptosis in THP-1 cells, leading to a significant reduction in cell viability:

  • IC50_{50} : 4.0 ± 0.08 μM
  • Mechanism : Induction of endoplasmic reticulum stress and activation of apoptotic pathways.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • NF-κB Pathway Inhibition : Suppresses the expression of inflammatory mediators.
  • Apoptotic Pathways Activation : Induces cell death in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Comparative Analysis with Other Compounds

This compound's activity can be compared with other flavonoids derived from Morus alba:

Table 2: Comparative Biological Activities of Flavonoids from Morus alba

CompoundAnti-inflammatory ActivityAnticancer ActivityMechanism
This compoundStrongStrongNF-κB inhibition, apoptosis
Kuwanon TModerateModerateNF-κB inhibition
Sanggenon AStrongWeakNrf2 activation

Properties

IUPAC Name

2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFHZVPRFLHEBR-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kuwanon E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68401-05-8
Record name Kuwanon E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 136 °C
Record name Kuwanon E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Customer
Q & A

Q1: What are the primary biological activities of Kuwanon E reported in these research papers?

A1: this compound, a prenylated flavonoid found in Morus alba L. (white mulberry), exhibits a variety of biological activities. Several studies highlight its anti-inflammatory properties, particularly its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages and microglial cells [, ]. Furthermore, this compound has demonstrated anti-proliferative effects in certain cancer cell lines, specifically causing G1/S phase cell cycle arrest in THP-1 human leukemia cells []. It has also shown potential as a cholinesterase inhibitor, particularly against butyrylcholinesterase (BChE), suggesting possible applications in Alzheimer's disease research [, ].

Q2: How does this compound exert its anti-inflammatory effects?

A2: Research indicates that this compound's anti-inflammatory activity is mediated through the modulation of key signaling pathways. It inhibits the activation of the NF-κB pathway, a central player in inflammatory responses [, ]. Additionally, this compound can induce the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective effects. This induction is mediated through the activation of the Nrf2 pathway, further contributing to its anti-inflammatory properties [].

Q3: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A3: Studies exploring structural modifications of this compound and related compounds have shed light on the importance of specific structural features for their activity. For instance, the presence of a prenyl group at the C-3 position appears crucial for the noncompetitive inhibition of cholinesterases []. In contrast, compounds lacking this prenyl substitution tend to exhibit a mixed mode of inhibition []. These findings highlight how subtle structural differences can significantly impact the mechanism of action and potency of these compounds.

Q4: Are there any studies investigating the combination of this compound with other compounds?

A4: While the provided research doesn't delve into specific combination therapies involving this compound, it highlights the compound's potential for multi-target activity. Its dual inhibitory effects on both glycogen synthase kinase 3β (GSK-3β) and acetylcholinesterase (AChE), as predicted by molecular docking studies, suggest its potential as a multi-target ligand for Alzheimer's disease []. Further research exploring synergistic effects with other compounds could be valuable.

Q5: What are the potential applications of this compound based on the current research?

A5: The research suggests several potential applications for this compound:

  • Anti-inflammatory agent: Its ability to inhibit pro-inflammatory cytokine production and modulate key inflammatory pathways makes it a promising candidate for inflammatory diseases [, , , ].
  • Cancer therapy: Its anti-proliferative effects on cancer cells, particularly inducing cell cycle arrest, warrant further investigation for its chemotherapeutic potential [].
  • Neurodegenerative diseases: Its inhibitory activity against cholinesterases, especially BChE, and its predicted dual inhibition of GSK-3β and AChE make it a potential lead compound for Alzheimer's disease research [, ].

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